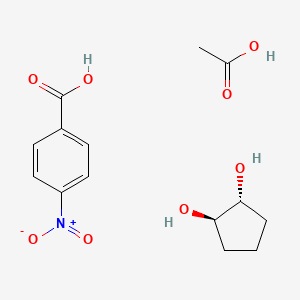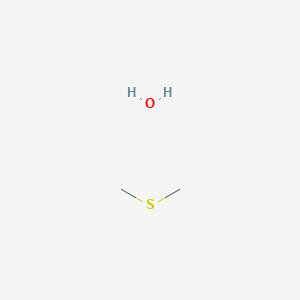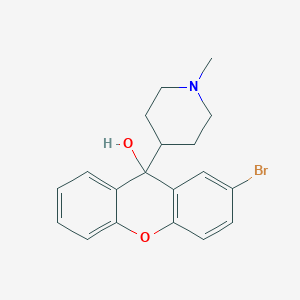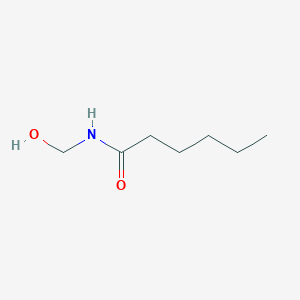
N-(Hydroxymethyl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Hydroxymethyl)hexanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a hydroxymethyl group (-CH2OH) attached to the nitrogen atom of hexanamide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(Hydroxymethyl)hexanamide can be synthesized through several methods. One common approach involves the reaction of hexanamide with formaldehyde under basic conditions. The reaction typically proceeds as follows:
Hexanamide + Formaldehyde → this compound: This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the hydroxymethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
N-(Hydroxymethyl)hexanamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of hexanoic acid derivatives.
Reduction: The compound can be reduced to form hexanamide by removing the hydroxymethyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Hexanoic acid derivatives.
Reduction: Hexanamide.
Substitution: Various substituted hexanamides depending on the substituent introduced.
Aplicaciones Científicas De Investigación
N-(Hydroxymethyl)hexanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(Hydroxymethyl)hexanamide involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the glucose metabolic pathway of bacteria by binding to enzymes such as glucose dehydrogenase . This inhibition disrupts the energy production process in the bacteria, leading to their death.
Comparación Con Compuestos Similares
N-(Hydroxymethyl)hexanamide can be compared with other similar compounds, such as:
Hexanamide: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
N-Methylhexanamide: Contains a methyl group instead of a hydroxymethyl group, resulting in different chemical properties and reactivity.
N-Ethylhexanamide: Contains an ethyl group, which also alters its chemical behavior compared to this compound.
The uniqueness of this compound lies in its hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activities.
Propiedades
Número CAS |
57428-71-4 |
|---|---|
Fórmula molecular |
C7H15NO2 |
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
N-(hydroxymethyl)hexanamide |
InChI |
InChI=1S/C7H15NO2/c1-2-3-4-5-7(10)8-6-9/h9H,2-6H2,1H3,(H,8,10) |
Clave InChI |
IOZGPGAURBUKEB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)NCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


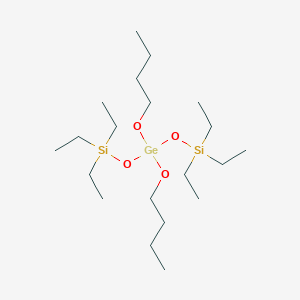
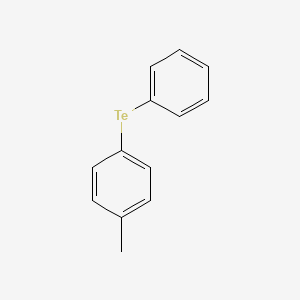
![4-[(E)-(2,4-Dimethoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14617358.png)


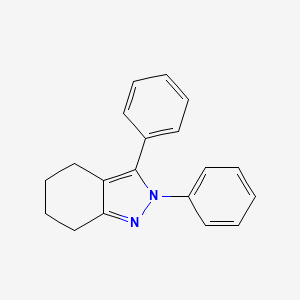
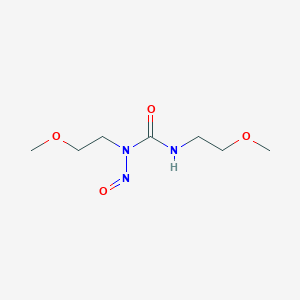
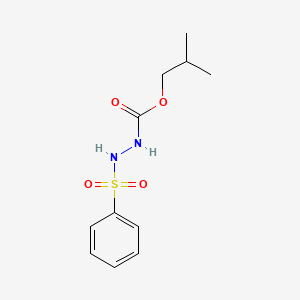
![3-Phenylpyrido[2,3-b]pyrazine](/img/structure/B14617399.png)
